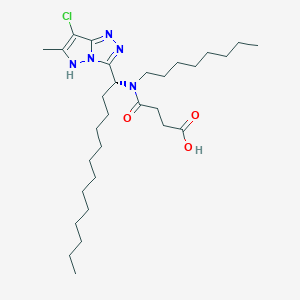
Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- is a complex organic compound that features a butanoic acid backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- typically involves multi-step organic synthesis. The process may start with the preparation of the butanoic acid backbone, followed by the introduction of the pyrazolo-triazole moiety, and finally the attachment of the tridecyl and octylamino groups. Common reagents used in these steps include chlorinating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its functional groups could allow it to bind to proteins, nucleic acids, or other biomolecules, making it useful in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, pharmaceuticals, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid derivatives: Other compounds with a butanoic acid backbone and various functional groups.
Pyrazolo-triazole compounds: Compounds containing the pyrazolo-triazole moiety.
Long-chain alkyl amines: Compounds with long alkyl chains and amine groups.
Uniqueness
What sets Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- apart is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
120551-91-9 |
|---|---|
Molecular Formula |
C30H52ClN5O3 |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
4-[[(1R)-1-(7-chloro-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)tridecyl]-octylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H52ClN5O3/c1-4-6-8-10-12-13-14-15-16-18-20-25(29-32-33-30-28(31)24(3)34-36(29)30)35(26(37)21-22-27(38)39)23-19-17-11-9-7-5-2/h25,34H,4-23H2,1-3H3,(H,38,39)/t25-/m1/s1 |
InChI Key |
JLBWHIMLDQBJMT-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](C1=NN=C2N1NC(=C2Cl)C)N(CCCCCCCC)C(=O)CCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1=NN=C2N1NC(=C2Cl)C)N(CCCCCCCC)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















